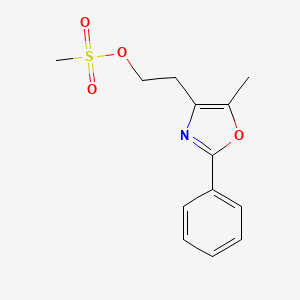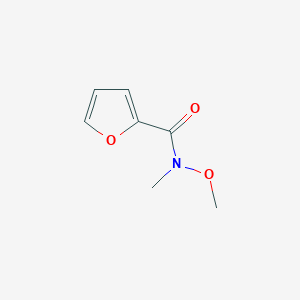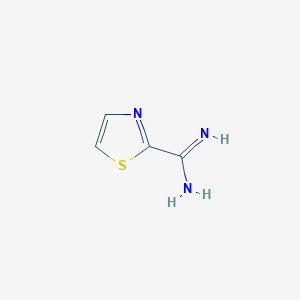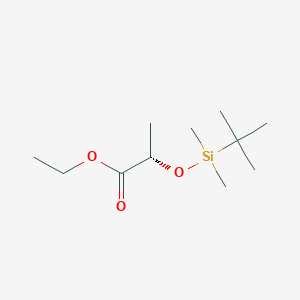![molecular formula C7H5ClN2O B1589704 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 346599-62-0](/img/structure/B1589704.png)
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Vue d'ensemble
Description
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Physical And Chemical Properties Analysis
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a solid at 20℃ . The molecular weight of the compound is 152.58 .
Applications De Recherche Scientifique
Summary of the Application
The compound 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has been used in the field of crystallography and DFT studies to investigate its topological features and electronic structure .
Method of Application
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one was carried out using high-resolution X-ray diffraction data collected at 100 (2) K . The multipole refinement was based on the Hansen–Coppens formalism coupled with an estimation of anisotropic displacement parameters (ADPs) of hydrogen atoms .
Results or Outcomes
The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established . A large HOMO–LUMO energy gap (3.59 eV) implies a high kinetic stability of the title compound .
2. Cancer Therapy
Summary of the Application
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one derivatives have been used in the field of cancer therapy as potent inhibitors of the fibroblast growth factor receptors (FGFRs) .
Method of Application
A series of 1H-pyrrolo[2,3-B]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 .
Results or Outcomes
Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
3. Synthesis of Potent VEGFR-2 Inhibitors
Summary of the Application
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is used in the synthesis of potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Method of Application
The compound is used as a reagent in the synthesis of 7-Azaindole derivatives .
Results or Outcomes
The synthesized 7-Azaindole derivatives have been identified as intermediates in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
4. Advanced Technology Research
Summary of the Application
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is used in advanced technology research across various fields .
Method of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The outcomes of this research are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |
CAS RN |
346599-62-0 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)


![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)






